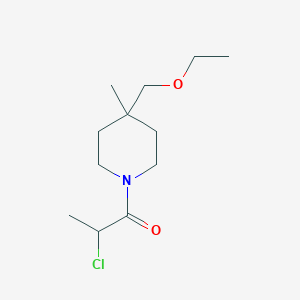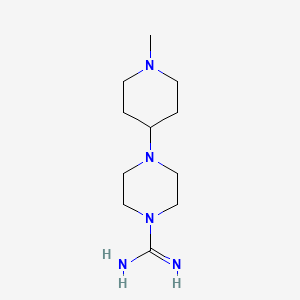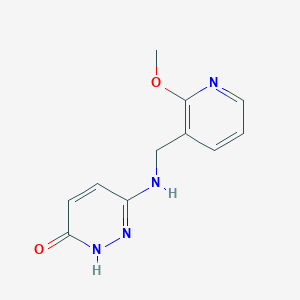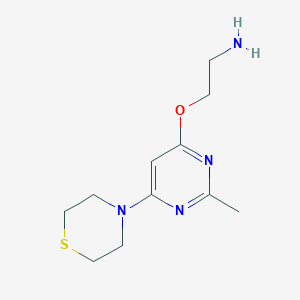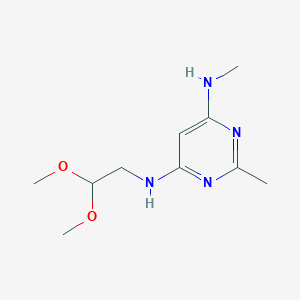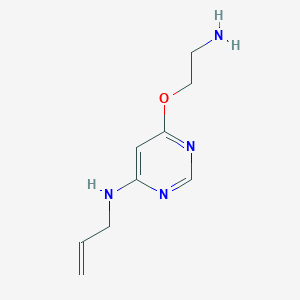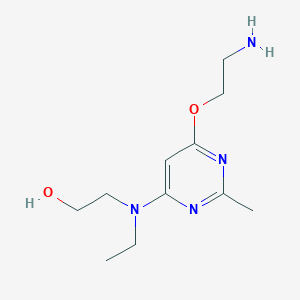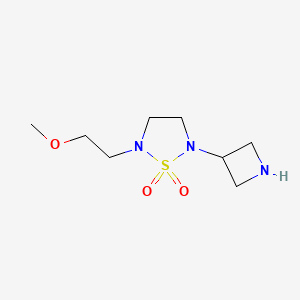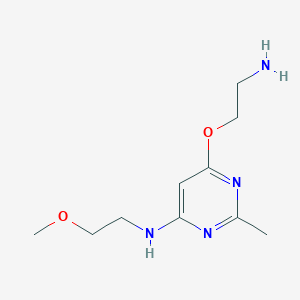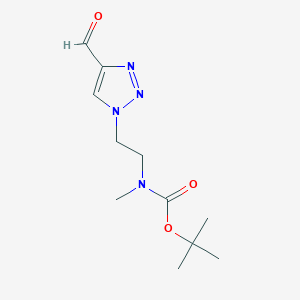
Carbamato de tert-butilo (2-(4-formil-1H-1,2,3-triazol-1-il)etil)(metil)
Descripción general
Descripción
Tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C11H18N4O3 and its molecular weight is 254.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl (2-(4-formyl-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química de clic biocompatible
El anillo triazol del compuesto sugiere su posible uso en aplicaciones de química de clic biocompatibles. Esto podría implicar la medición de pH específica de compartimento dentro de células bacterianas como E. coli, así como el etiquetado biomolecular a través de reacciones de clic rápidas y compatibles con las células con azidas quelantes de cobre .
Síntesis de compuestos biológicamente activos
Dada la similitud estructural con otros compuestos de tert-butilo utilizados como precursores de productos naturales con actividad biológica , este compuesto puede servir como precursor o intermedio en la síntesis de moléculas biológicamente activas como Indiacen A y B.
Descubrimiento de fármacos y biología química
La porción 1,2,3-triazol es conocida por sus amplias aplicaciones en el descubrimiento de fármacos y la biología química . El compuesto podría estar involucrado en la síntesis de nuevos fármacos o sondas para sistemas biológicos.
Actividad antimicrobiana
Los compuestos con estructuras de 1,2,3-triazol han mostrado actividad antimicrobiana . Esto sugiere que el compuesto en cuestión también puede investigarse por sus posibles propiedades antimicrobianas.
Química de polímeros y ciencia de materiales
Los triazoles se utilizan en la química de polímeros y la ciencia de materiales . El compuesto podría investigarse para crear nuevos polímeros o materiales con propiedades únicas.
Química supramolecular
El anillo triazol se utiliza a menudo en la química supramolecular para crear estructuras complejas . Este compuesto podría ser útil en el diseño de nuevos sistemas supramoleculares.
Imágenes fluorescentes
Los triazoles a veces se utilizan en aplicaciones de imágenes fluorescentes . El compuesto podría utilizarse potencialmente para desarrollar nuevos agentes o técnicas de imagen.
Síntesis orgánica
Por último, el componente triazol es un bloque de construcción versátil en la síntesis orgánica . El compuesto podría utilizarse en varias vías sintéticas para crear moléculas orgánicas complejas.
Mecanismo De Acción
Target of Action
Compounds containing the 1h-1,2,3-triazole moiety are known to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .
Mode of Action
Without specific studies on this compound, it’s hard to determine its exact mode of action. The 1h-1,2,3-triazole moiety is known to interact with various biological targets through mechanisms such as inhibition of enzymes or interaction with cell receptors .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in inflammation and cancer .
Result of Action
Compounds with similar structures have been found to have various effects, such as inhibiting the growth of cancer cells or reducing inflammation .
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-formyltriazol-1-yl)ethyl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c1-11(2,3)18-10(17)14(4)5-6-15-7-9(8-16)12-13-15/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVMLFNDDHGMHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCN1C=C(N=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



